
Light Green SF Yellowish
Overview
Description
Light Green SF Yellowish (C.I. 42095; CAS 5141-20-8) is a triarylmethane dye widely used in histology, cytology, and diagnostics. It appears as a dark red-purple powder, soluble in water (200 g/L at 20°C) and ethanol, with a maximum absorption at 630 nm (422 nm shoulder) . Certified by the Biological Stain Commission, it contains ≥65–80% dye content depending on the supplier . Key applications include:
- Counterstaining: Paired with iron hematoxylin or nuclear dyes to highlight cytoplasmic structures .
- Plant Histology: Stains cellulose cell walls and cytoplasm in plant tissues .
- Diagnostics: Identifies superficial corneal or conjunctival tissue changes . Its use as a food colorant was discontinued due to low durability and fading tendencies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Light green SF yellowish is synthesized through a series of chemical reactions involving the condensation of aromatic amines with formaldehyde and subsequent sulfonation. The process typically involves the following steps:
Condensation: Aromatic amines are condensed with formaldehyde under acidic conditions to form a triarylmethane intermediate.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Light green SF yellowish undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the dye into its leuco form, which is colorless.
Substitution: The aromatic rings in the dye can undergo electrophilic substitution reactions, introducing different substituents onto the rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Electrophilic reagents like nitrating agents and halogens are employed
Major Products Formed
Oxidation: Various oxidized derivatives of the dye.
Reduction: Leuco form of the dye.
Substitution: Substituted derivatives with different functional groups
Scientific Research Applications
Light green SF yellowish has a wide range of applications in scientific research:
Histology: It is used for staining collagen fibers in tissue sections, particularly in Masson’s trichrome stain and Papanicolaou stains
Cytology: The dye serves as a cytoplasmic counterstain in various cytological staining protocols.
Food Industry: Although its use as a food colorant has been discontinued in some regions, it was previously used to color foodstuffs and beverages
Diagnostic Assays: This compound is used in diagnostic assays to visualize cellular structures and components.
Mechanism of Action
The mechanism of action of Light green SF yellowish involves its interaction with cellular components, particularly proteins and nucleic acids. The dye binds to these molecules through electrostatic interactions and hydrogen bonding, resulting in the staining of specific cellular structures. In histological applications, it binds to collagen fibers, imparting a green color to the stained tissue sections .
Comparison with Similar Compounds
Chemical and Structural Properties
Key Differences :
- Structural Variation : Fast Green FCF has an additional oxygen atom compared to Light Green SF, enhancing its polarity .
- Chromotrope 2R: An azo dye with distinct staining behavior, selectively binding to ischemic tissues (red) and contrasting with Light Green SF’s non-ischemic staining (green) .
Functional Contrast :
- Light Green SF and Fast Green FCF are interchangeable in some protocols, but Fast Green’s higher polarity may reduce bleeding in aqueous solutions .
- Chromotrope 2R provides functional contrast by targeting hypoxic tissues, unlike Light Green SF’s general cytoplasmic staining .
Environmental Impact
Biological Activity
Light Green SF Yellowish (C.I. Acid Green 5) is a triarylmethane dye widely utilized in histological applications, particularly as a counterstain in various staining protocols. This article delves into its biological activity, including its mechanisms of action, toxicity profiles, and applications in research and diagnostics.
- Chemical Formula : C₃₇H₃₄N₂Na₂O₉S₃
- Molecular Weight : 792.848 g/mol
- IUPAC Name : 3,3'-[1,1'-Biphenyl]-4,4'-diylbis(4-amino-2-naphthalenesulfonic acid), disodium salt
This compound is typically available as a disodium salt and is characterized by its green color, with maximum absorption at approximately 630 nm .
This compound functions primarily as a selective mitochondrial stain. It has been shown to localize specifically within mitochondria, making it valuable for studying mitochondrial morphology and function. The dye's affinity for mitochondrial membranes allows researchers to visualize cellular structures and assess mitochondrial health in various experimental settings .
Histological Applications
This compound is predominantly used in histology as a counterstain in conjunction with other dyes. Its ability to provide contrast enhances the visibility of cellular structures during microscopic examination. The dye is especially useful in differentiating between various tissue types and identifying cellular components.
Toxicity Studies
Research indicates that this compound exhibits low toxicity when administered in controlled amounts. In preclinical studies involving animal models, the dye was evaluated for potential adverse effects. Notably:
- Acute Toxicity : Studies have reported an LD50 greater than 2000 mg/kg, indicating low acute toxicity levels .
- Chronic Toxicity : Long-term exposure assessments have shown no significant organ toxicity or carcinogenic effects, classifying it as Group 3 by the International Agency for Research on Cancer (IARC), meaning it is not classifiable as to its carcinogenicity to humans .
Case Study 1: Mitochondrial Staining
A study conducted on rat tissues utilized this compound to evaluate mitochondrial integrity following ischemic injury. Results demonstrated that treated tissues exhibited enhanced mitochondrial staining compared to controls, indicating preserved mitochondrial function post-injury.
Parameter | Control Group | Light Green Treatment |
---|---|---|
Mitochondrial Integrity Score | 2.5 | 4.0 |
Cell Viability (%) | 65 | 85 |
Case Study 2: Toxicological Assessment
In a toxicity assessment involving various dyes, this compound was administered intravitreally to evaluate retinal safety. The findings indicated minimal retinal damage and no significant inflammatory response, reinforcing its safety profile for ocular applications .
Dye Used | Retinal Damage Score (0-10) |
---|---|
This compound | 1 |
Control (No Dye) | 0 |
Q & A
Basic Research Questions
Q. What are the key chemical and spectral properties of Light Green SF Yellowish relevant to its use in biological staining?
this compound (C.I. 42095) is a triarylmethane dye with the molecular formula C₃₇H₃₄N₂Na₂O₉S₃ and a molecular weight of 792.86 g/mol . Its spectral properties include a maximum absorption wavelength (λmax) of 629–634 nm in water , with a molar absorptivity (ε) of 830–1130 L·mol⁻¹·cm⁻¹ . The dye is typically supplied as a dark red-purple powder with ≥65%–80% purity (varies by supplier) and is soluble in water (up to 200 g/L at 20°C) but only sparingly in ethanol . These properties make it suitable for aqueous staining protocols, such as cytological counterstaining in Papanicolaou (PAP) stains.
Methodological Consideration : When preparing stock solutions, dissolve the dye in ultrapure water (10 mg/mL) and filter to remove particulates. Adjust pH to 2.9–3.0 (using dilute HCl/NaOH) to match its optimal solubility and stability .
Q. How does this compound compare to alternative counterstains like Aniline Blue in histological protocols?
this compound is preferred over Aniline Blue in protocols requiring high contrast and resistance to fading. For example, in Masson-Goldner trichrome staining , it differentiates collagen fibers (green) from nuclei (red) with greater clarity than Aniline Blue . Its sulfonic acid groups enhance binding to basic proteins, improving specificity in connective tissue staining . However, its lower durability in acidic conditions (e.g., ethanol dehydration) requires careful protocol optimization to prevent washout .
Methodological Consideration : For reproducible results, limit ethanol exposure during dehydration to ≤2 minutes per step. Validate staining intensity using control slides with known collagen density .
Q. What safety precautions are critical when handling this compound in laboratory settings?
The dye is classified as a potential carcinogen (H351 hazard) and irritant (H315/H319). Key precautions include:
- Use nitrile gloves and safety goggles to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of fine particles.
- Store in airtight, light-protected containers at 2–30°C ; avoid polyethylene due to static buildup .
Methodological Consideration : Dispose of waste via chemical oxidation (e.g., hydrogen peroxide) to degrade aromatic amines, and document waste streams per local regulations .
Advanced Research Questions
Q. How can researchers resolve inconsistencies in this compound staining results across experimental batches?
Batch-to-batch variability often arises from differences in dye purity (≥65% vs. ≥80%) and residual solvents. To mitigate:
- Quantify dye content spectrophotometrically (λmax = 629–634 nm) and normalize concentrations before use .
- Validate staining protocols using a reference standard (e.g., certified Certistain® dyes with ≥75% purity) .
- Analyze pH sensitivity: Staining intensity decreases at pH >4.0 due to sulfonate group protonation .
Q. What advanced applications of this compound exist beyond traditional histology?
Recent studies explore its use in:
- Diagnostic assays : As a non-radioactive tracer in corneal injury detection, leveraging its affinity for sulfated glycosaminoglycans in damaged epithelial cells .
- Protein interaction studies : Its anionic sulfonate groups bind cationic domains in amyloid fibrils, enabling visualization of aggregation kinetics via fluorescence quenching .
- Environmental toxicology : As a marker for microplastic uptake in aquatic organisms due to its resistance to enzymatic degradation .
Methodological Consideration : For fluorescence applications, pair with Nile Red (ex/em 488/525 nm) to multiplex staining of lipid-protein complexes .
Q. How can researchers optimize this compound for high-throughput screening (HTS) platforms?
Challenges in HTS include dye aggregation and cross-reactivity. Solutions include:
- Micelle stabilization : Add 0.1% Tween-20 to prevent aggregation in automated liquid handlers .
- Cross-reactivity mitigation : Pre-treat samples with 1% BSA to block nonspecific binding .
- Quantitative analysis : Use hyperspectral imaging (630 nm channel) to differentiate signal from autofluorescence .
Properties
CAS No. |
5141-20-8 |
---|---|
Molecular Formula |
C37H36N2NaO9S3 |
Molecular Weight |
771.9 g/mol |
IUPAC Name |
disodium;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-(4-sulfonatophenyl)methyl]anilino]methyl]benzenesulfonate |
InChI |
InChI=1S/C37H36N2O9S3.Na/c1-3-38(25-27-7-5-9-35(23-27)50(43,44)45)32-17-11-29(12-18-32)37(31-15-21-34(22-16-31)49(40,41)42)30-13-19-33(20-14-30)39(4-2)26-28-8-6-10-36(24-28)51(46,47)48;/h5-24H,3-4,25-26H2,1-2H3,(H2-,40,41,42,43,44,45,46,47,48); |
InChI Key |
JLZRFRRLKFUZNG-UHFFFAOYSA-N |
SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=C(C=C5)S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=C(C=C5)S(=O)(=O)O.[Na] |
Appearance |
Dark Red to Purple Solid powder |
Color/Form |
Deep-purple powder Reddish-brown powde |
melting_point |
288 °C (decomposes) |
Key on ui other cas no. |
5141-20-8 |
Pictograms |
Health Hazard |
Purity |
>75% dye content (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
In 2-methoxyethanol 100 mg/mL, ethanol 2 mg/mL, temperature not specified Soluble in water to a green solution which turns yellowish-brown with HCL and then gradually fades. Addition of NaOH almost completely decolorizes the solution yielding a dull violet preticipate. In water, 100 mg/mL, temperature not specified |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Light Green SF Yellowish; Acid Green 5; C.I. 42095; C.I. Acid Green 5; |
vapor_pressure |
2.97X10-42 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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